Product packaging for (4-Cyclopropylphenyl)methanethiol(Cat. No.:CAS No. 1499475-76-1)

(4-Cyclopropylphenyl)methanethiol

Cat. No.: B2978033
CAS No.: 1499475-76-1
M. Wt: 164.27
InChI Key: OFOYJNDUICRBBK-UHFFFAOYSA-N
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Description

General Overview of Thiol Chemistry in Modern Organic Synthesis

Thiols, also known as mercaptans, are sulfur analogs of alcohols, characterized by the presence of a sulfhydryl (-SH) group. wikipedia.org In organic synthesis, thiols are recognized for several key reactive characteristics:

Acidity : Thiols are generally more acidic than their alcohol counterparts. masterorganicchemistry.comchemistrysteps.com The pKa of a typical thiol is around 10-11, compared to 16-18 for an alcohol. This increased acidity is attributed to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting thiolate anion (RS⁻). masterorganicchemistry.com

Nucleophilicity : Thiolate anions are potent nucleophiles. masterorganicchemistry.com They readily participate in nucleophilic substitution reactions (SN2) with alkyl halides to form thioethers (sulfides). masterorganicchemistry.comlibretexts.org

Redox Chemistry : Thiols can be oxidized under mild conditions, such as with iodine, to form disulfides (R-S-S-R). wikipedia.org Stronger oxidizing agents can further oxidize them to sulfonic acids (RSO₃H). wikipedia.orgbyjus.com This redox behavior is crucial in various biological systems, notably in the formation of disulfide bridges in proteins from cysteine residues. libretexts.org

Metal Complexation : The sulfur atom in thiols is a soft ligand, leading to strong coordination with soft metal ions like mercury, lead, and cadmium. wikipedia.org This property is the origin of the term "mercaptan," derived from the Latin mercurium captans (capturing mercury). libretexts.org

Significance of Aryl Thiols in Advanced Organic Chemistry

Aryl thiols, where the sulfhydryl group is attached to an aromatic ring, are pivotal intermediates and building blocks in organic synthesis. beilstein-journals.orgnih.gov They are integral to the creation of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgontosight.ai

The development of efficient methods for synthesizing aryl thiols has been a significant area of research. Traditional methods often required harsh reaction conditions. beilstein-journals.org However, the advent of transition-metal-catalyzed cross-coupling reactions has provided milder and more versatile routes to these compounds. beilstein-journals.orgnih.gov These modern synthetic strategies, such as those involving palladium or copper catalysts, have expanded the accessibility and utility of aryl thiols in complex molecule synthesis. organic-chemistry.orgorganic-chemistry.org Aryl thiols also serve as precursors to other important sulfur-containing functional groups and are key components in the synthesis of heterocyclic compounds like benzothiazoles. beilstein-journals.orgorganic-chemistry.org

Structural and Electronic Considerations of Cyclopropyl-Substituted Aromatic Systems in Chemical Research

The cyclopropyl (B3062369) group, a three-membered carbocycle, imparts unique structural and electronic properties when attached to an aromatic ring. The strained nature of the cyclopropane (B1198618) ring results in its carbon-carbon bonds having significant p-character, allowing them to interact with adjacent π-systems. unl.pt

This interaction leads to several important consequences:

Electronic Effects : The cyclopropyl group can act as an electron-donating group, activating the aromatic ring towards electrophilic substitution. unl.pt This property has been studied through various spectroscopic and computational methods. unl.ptstackexchange.com However, the extent to which it transmits conjugative effects is a subject of ongoing discussion. stackexchange.comacs.org

Conformational Influence : The presence of a cyclopropyl group can lock molecules into specific conformations, which can be advantageous in the design of biologically active compounds. unl.pt

Metabolic Stability : In medicinal chemistry, the cyclopropyl group is often introduced to enhance the metabolic stability of a drug molecule. unl.pt

The synthesis of cyclopropyl-substituted aromatic compounds can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions of aryl halides with cyclopropyl Grignard reagents. organic-chemistry.orgrsc.orgresearchgate.net

Contextualization of (4-Cyclopropylphenyl)methanethiol within Contemporary Chemical Research Landscapes

This compound, with its CAS Number 1499475-76-1, integrates the chemical features of an aryl thiol with those of a cyclopropyl-substituted aromatic system. nih.govaksci.combldpharm.com Its structure, featuring a methanethiol (B179389) group attached to a phenyl ring that is, in turn, substituted with a cyclopropyl group at the para position, makes it a molecule of interest for synthetic and medicinal chemistry research. The interplay between the electron-donating cyclopropyl group and the reactive methanethiol functionality provides a platform for creating novel molecular architectures and exploring their potential applications.

Chemical and Physical Properties of this compound

While extensive, peer-reviewed data on the specific physical and chemical properties of this compound are not widely available in the provided search results, we can infer some characteristics based on its structural components.

PropertyValue/Description
Chemical Formula C₁₀H₁₂S
Molecular Weight 164.27 g/mol
CAS Number 1499475-76-1
Appearance Likely a liquid or low-melting solid
Odor Expected to have a strong, unpleasant thiol odor
Solubility Likely insoluble in water, soluble in organic solvents

This table is generated based on general chemical principles and data for structurally related compounds. nih.govmoldb.com

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step process, drawing upon established reactions in organic chemistry. A plausible synthetic route could start from a commercially available cyclopropyl-substituted aromatic compound, such as 4-cyclopropylbenzaldehyde (B1279468) or 4-cyclopropylbenzyl bromide.

One potential pathway could be the reduction of 4-cyclopropylbenzaldehyde to the corresponding alcohol, (4-cyclopropylphenyl)methanol (B1603093), followed by conversion to a halide (e.g., bromide or chloride). Subsequent nucleophilic substitution with a sulfur source, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, would yield the final product. chemistrysteps.comlibretexts.org

Alternatively, direct conversion of (4-cyclopropylphenyl)methanol to the thiol could be explored, though this is often more challenging. The use of Lawesson's reagent or similar thionating agents might be applicable.

Research and Applications

Given its structure, this compound is a valuable intermediate in several areas of chemical research:

Pharmaceutical and Agrochemical Synthesis : As a building block, it can be used to introduce the 4-cyclopropylphenylmethyl moiety into larger, more complex molecules. The cyclopropyl group can enhance biological activity and improve pharmacokinetic properties, while the thiol group provides a handle for further chemical modification.

Materials Science : Aryl thiols are used in the development of self-assembled monolayers and other functional materials. The specific properties imparted by the cyclopropyl group could lead to materials with unique electronic or surface characteristics.

Ligand Development : The thiol group can act as a ligand for various metal catalysts. The cyclopropylphenyl substituent could influence the steric and electronic environment of the metal center, potentially leading to catalysts with novel reactivity or selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12S B2978033 (4-Cyclopropylphenyl)methanethiol CAS No. 1499475-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyclopropylphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOYJNDUICRBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cyclopropylphenyl Methanethiol and Analogous Structures

Established Synthetic Pathways for Aryl Methanethiols

The synthesis of aryl methanethiols, a class of compounds to which (4-Cyclopropylphenyl)methanethiol belongs, is built upon a foundation of well-understood principles in organic chemistry. These methods primarily revolve around the introduction of the thiol (-SH) or methanethiol (B179389) (-CH2SH) group onto an aromatic ring.

General Principles of Thiol Functional Group Installation

The introduction of a thiol group is a fundamental transformation in organic synthesis. libretexts.org Thiols are the sulfur analogs of alcohols and exhibit distinct reactivity. masterorganicchemistry.com A common method for preparing thiols involves the use of the hydrosulfide (B80085) anion (-SH) as a nucleophile in an SN2 reaction with an appropriate alkyl halide. libretexts.org However, a potential side reaction is the further reaction of the resulting thiol to form a sulfide. libretexts.org To circumvent this, thiourea (B124793) can be employed as a nucleophile to form an alkyl isothiouronium salt, which is then hydrolyzed to yield the desired thiol. libretexts.orgias.ac.in

Another prevalent strategy is the reduction of various sulfur-containing functional groups. For instance, disulfides can be cleaved to form two thiol molecules through reduction. masterorganicchemistry.com This is a key reaction in biochemistry, particularly in the context of protein structure where disulfide bridges between cysteine residues are common. masterorganicchemistry.com

Strategies for Introducing the Methanethiol Moiety to Aromatic Systems

Attaching a methanethiol group to an aromatic system can be achieved through several strategic approaches. One direct method involves the conversion of a benzylic halide, such as a benzyl (B1604629) bromide or chloride, to the corresponding thiol. This is typically accomplished by reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis.

Alternatively, a two-step process can be employed starting from a corresponding benzoic acid or benzaldehyde. The carbonyl group can be reduced to an alcohol, which is then converted to a leaving group (e.g., a tosylate or halide) and subsequently displaced by a sulfur nucleophile.

More advanced methods include the use of xanthates as thiol-free reagents, which offers a less odorous and more stable alternative to traditional thiol-based syntheses. mdpi.com These reagents can react with aryl halides to form thioethers, which can then be further manipulated. mdpi.com Additionally, transition metal-catalyzed reactions have emerged as powerful tools for C-S bond formation, providing efficient and selective routes to aryl sulfides and thiols. researchgate.netacs.org For instance, nickel-catalyzed reactions can facilitate the synthesis of aryl sulfides from aryl electrophiles without the need for malodorous thiols. acs.org

Synthesis of Cyclopropyl-Substituted Aryl Precursors

The creation of the this compound molecule necessitates the synthesis of a key intermediate: a cyclopropyl-substituted aromatic ring. Several robust methods exist for introducing a cyclopropyl (B3062369) group onto an aryl system.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for this purpose. The Suzuki-Miyaura coupling, for example, can effectively couple aryl halides or triflates with potassium cyclopropyltrifluoroborate (B8364958) to yield aryl cyclopropanes. organic-chemistry.org This method is tolerant of a wide range of functional groups on the aromatic ring. organic-chemistry.org Similarly, the cross-coupling of aryl bromides with cyclopropylmagnesium bromide, a Grignard reagent, in the presence of a palladium catalyst also provides a high-yielding route to cyclopropyl arenes. organic-chemistry.org

Another approach involves the intramolecular coupling of C-H bonds. Recent advancements have demonstrated that using specific catalysts and reaction conditions, it is possible to form a cyclopropane (B1198618) ring from gem-dialkyl groups attached to an aryl precursor. organic-chemistry.org Furthermore, rhodium-catalyzed cyclopropanation of alkenes with diazo compounds offers another pathway to construct the cyclopropyl ring system.

A scalable synthesis of O-cyclopropyl hydroxylamines has also been reported, highlighting the accessibility of cyclopropyl-containing precursors for further functionalization. nih.govrsc.orgrsc.org

Specific Synthetic Routes to this compound

Analysis of Reported or Analogous Synthesis Paths for Substituted Phenylmethanethiols

The synthesis of substituted phenylmethanethiols often commences with a readily available substituted benzene (B151609) derivative. For example, a common starting material is a substituted benzyl halide. This halide can be converted to the corresponding thiol through nucleophilic substitution with a sulfur-containing reagent.

A plausible synthetic sequence for this compound would likely begin with 4-cyclopropylbenzyl bromide. This precursor could then be reacted with a sulfur source to install the thiol functionality.

The table below outlines a hypothetical, yet chemically sound, synthetic route based on analogous transformations.

StepReactantReagent(s)ProductReaction Type
14-BromotolueneCyclopropylboronic acid, Pd catalyst, Base4-CyclopropyltolueneSuzuki Coupling
24-CyclopropyltolueneN-Bromosuccinimide (NBS), Radical initiator4-Cyclopropylbenzyl bromideRadical Bromination
34-Cyclopropylbenzyl bromideThiourea, followed by NaOH hydrolysisThis compoundNucleophilic Substitution and Hydrolysis

This route leverages a well-established cross-coupling reaction to introduce the cyclopropyl group, followed by a standard benzylic bromination and subsequent conversion to the thiol.

Adaptations of General Thiolation Methods for (4-Cyclopropylphenyl) Precursors

The general methods for installing a thiol group can be readily adapted for a (4-cyclopropylphenyl) precursor, such as 4-cyclopropylbenzyl alcohol or 4-cyclopropylbenzyl halide.

Starting from 4-cyclopropylbenzyl alcohol , one could first convert the alcohol to a good leaving group, for instance, by reacting it with tosyl chloride to form 4-cyclopropylbenzyl tosylate. This tosylate can then undergo an SN2 reaction with a thiolate source, such as sodium thiomethoxide, or more commonly, with thiourea followed by basic hydrolysis, to yield this compound.

Alternatively, if starting from 4-cyclopropylbenzyl halide (e.g., the bromide), a direct reaction with sodium hydrosulfide in a suitable solvent would provide the target thiol. To minimize the formation of the corresponding disulfide byproduct, using thiourea is often the preferred method. The reaction proceeds through the formation of an isothiouronium salt, which is then cleanly hydrolyzed to the thiol under basic conditions. ias.ac.in

The choice of method would depend on the availability of starting materials, desired scale, and the need to avoid certain reagents or byproducts. The robustness of these fundamental thiolation reactions suggests that the synthesis of this compound from a suitable cyclopropyl-substituted precursor is a feasible and straightforward endeavor in synthetic organic chemistry.

Green Chemistry Considerations in Thiol Synthesis

Several strategies have been developed to address the environmental impact of thiol synthesis. These approaches focus on minimizing waste, avoiding hazardous substances, and improving atom economy.

One of the most significant advancements in green thiol synthesis is the use of odorless thiol surrogates. arkat-usa.org Thiourea, for example, can be used to convert alkyl and benzyl halides into thiols. arkat-usa.org The reaction proceeds through an intermediate isothiuronium (B1672626) salt, which is then hydrolyzed under basic conditions to yield the thiol. ias.ac.in This method avoids the direct handling of volatile and foul-smelling thiols. arkat-usa.org

Another key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The alkylation of thiols with alkyl halides has been successfully demonstrated in water, often with the aid of a base like potassium carbonate or triethylamine, at room temperature. sid.irjmaterenvironsci.com This approach eliminates the need for volatile organic solvents (VOCs).

The development of one-pot syntheses also aligns with the principles of green chemistry by reducing the number of reaction steps, minimizing the generation of intermediate waste, and saving energy and resources. arkat-usa.org The direct conversion of alcohols to thiols using reagents like Lawesson's reagent, as proposed for this compound, is an example of such a streamlined process. researchgate.netrsc.org Furthermore, metal-free catalytic systems are gaining traction as they avoid the use of potentially toxic and expensive heavy metals. rsc.org

For the synthesis of this compound, a greener approach would favor the conversion of (4-cyclopropylphenyl)methanol (B1603093) to the corresponding halide, followed by reaction with thiourea in a one-pot procedure. Alternatively, exploring water as a solvent for the reaction of the halide with a sulfur source would significantly improve the environmental profile of the synthesis.

Table 3: Comparison of Thiol Synthesis Methods from a Green Chemistry Perspective

Method Advantages Disadvantages Green Chemistry Alignment
Traditional (via halides and NaSH)Established and often high-yielding.Use of hazardous reagents (e.g., PBr₃, SOCl₂), generation of inorganic waste, use of volatile and odorous thiols.Low
Lawesson's ReagentOne-pot conversion of alcohols to thiols.Stoichiometric use of a phosphorus-based reagent, potential for side reactions.Moderate
Thiourea Route (from halides)Avoids direct handling of malodorous thiols, can be performed as a one-pot reaction. arkat-usa.orgStill requires the synthesis of a halide intermediate.High
Water-based SynthesisEliminates volatile organic solvents, non-toxic, and non-flammable. sid.irMay require specific catalysts or phase-transfer agents for some substrates.Very High

By prioritizing methods that utilize safer reagents, minimize waste, and employ environmentally friendly solvents, the synthesis of this compound and other valuable thiols can be achieved in a more sustainable manner.

Chemical Reactivity and Mechanistic Studies of 4 Cyclopropylphenyl Methanethiol

Fundamental Reactivity of the Thiol Group

The thiol group (-SH), also known as a sulfhydryl group, is the primary site of many chemical reactions involving (4-Cyclopropylphenyl)methanethiol. Its reactivity is characterized by the nucleophilicity of the sulfur atom and the acidity of the thiol proton.

Nucleophilic Character and Proton Transfer Processes of the Sulfhydryl Group

The sulfur atom in the thiol group possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of reactions, including substitution and addition reactions. The reactivity of the thiol group is significantly influenced by its acidity, which is higher than that of the corresponding alcohol, methanol. wikipedia.org The pKa of methanethiol (B179389) is approximately 10.4, making it about one hundred thousand times more acidic than methanol. wikipedia.org This increased acidity facilitates the formation of the thiolate anion (RS⁻) upon deprotonation. The thiolate anion is a potent nucleophile and plays a crucial role in many of the thiol's reactions. wikipedia.org

Proton transfer processes are fundamental to the reactivity of the thiol group. acs.orgdtic.mil The transfer of a proton from the thiol to a base generates the more nucleophilic thiolate anion. acs.org Studies on model systems have shown that even weak bases can facilitate the oxidation of thiols by promoting the formation of the thiolate. acs.orgdtic.mil This process is critical in various chemical and biological transformations. acs.org For instance, the oxidation of thiols can be significantly influenced by the presence of proton-accepting species which can alter the rates and potentials of the redox reactions. acs.orgdtic.mil

Oxidation Pathways Leading to Disulfides and Other Sulfur-Containing Compounds

Thiols are readily oxidized to form a variety of sulfur-containing compounds, with disulfides being the most common products. The oxidation of this compound to its corresponding disulfide, bis(4-cyclopropylphenyl)methyl disulfide, is a key transformation. This oxidative coupling can be achieved using a range of oxidizing agents and conditions. thieme-connect.comnih.govrsc.org

Several methods have been developed for the selective synthesis of both symmetrical and unsymmetrical disulfides from thiols. acs.org Traditional methods often involve metal catalysts or halogen reagents. thieme-connect.com However, more environmentally friendly approaches utilizing oxidants like hydrogen peroxide in fluorous media have been developed, offering quantitative conversion of thiols to disulfides under mild, neutral conditions. thieme-connect.com Radical coupling of thiols represents another attractive route for disulfide synthesis, which can sometimes be achieved without strong oxidants or metal salts. nih.govrsc.org

The general transformation of a thiol to a disulfide can be represented as: 2 R-SH + [O] → R-S-S-R + H₂O

Further oxidation of the disulfide can lead to the formation of other sulfur-containing compounds such as thiosulfinates and sulfonic acids. wikipedia.org

Reactions Involving the Aromatic Ring System

The phenyl group in this compound is susceptible to electrophilic aromatic substitution, and its reactivity is influenced by the attached cyclopropyl (B3062369) and methanethiol substituents.

Electrophilic Aromatic Substitution Potentials and Regioselectivity

The cyclopropyl group is an electron-donating group that activates the aromatic ring towards electrophilic attack. smolecule.comunl.pt This activation arises from the ability of the cyclopropyl group's molecular orbitals to conjugate with the adjacent π-system of the benzene (B151609) ring. unl.pt The methanethiol group (-CH₂SH) is generally considered to be ortho-, para-directing and activating. Therefore, electrophilic substitution reactions on this compound are expected to occur primarily at the positions ortho to the activating groups.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The presence of the electron-donating cyclopropyl group stabilizes the carbocation intermediate, thereby increasing the reaction rate compared to unsubstituted benzene. smolecule.com

Functionalization Strategies for the Phenyl Moiety

The activated nature of the aromatic ring in this compound allows for various functionalization strategies. These include halogenation, nitration, and Friedel-Crafts reactions. For instance, the introduction of a chlorine atom at the para position relative to the cyclopropyl group has been documented. cymitquimica.comevitachem.com

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for forming carbon-carbon bonds and further functionalizing the phenyl ring. This method allows for the coupling of aryl halides with organoboron compounds, enabling the introduction of a wide range of substituents. organic-chemistry.org The use of potassium organotrifluoroborates in these couplings has proven effective for incorporating cyclopropyl groups onto aryl chlorides. organic-chemistry.org

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group, while generally stable, exhibits unique reactivity due to its significant ring strain. unl.pt This strain results in the C-C bonds having a higher p-character than typical alkanes, giving them some resemblance to a double bond.

The cyclopropyl group can participate in reactions that lead to ring-opening, particularly when adjacent to a carbocationic center. wiley.com The presence of the cyclopropyl group can significantly stabilize an adjacent positive charge. acs.org However, in the context of this compound under typical reaction conditions not involving the formation of a benzylic carbocation, the cyclopropyl ring is expected to remain intact. The stability of the cyclopropyl group is an important feature, allowing it to be carried through various synthetic transformations on other parts of the molecule. unl.pt

Investigation of Cyclopropyl Ring Cleavage Mechanisms

The cyclopropane (B1198618) ring, despite being composed of single bonds, exhibits a degree of unsaturation and can undergo ring-opening reactions under certain conditions. The mechanisms of cyclopropane ring cleavage are of significant interest in synthetic chemistry. In the context of related cyclopropyl compounds, cleavage can be initiated by electrophilic attack, leading to open-chain products. For instance, the reaction of cyclopropanes with reagents like Br₂ and Cl₂ can proceed via a free-radical pathway upon UV irradiation, following Markovnikov's rule. dalalinstitute.com The specific mechanisms for this compound are a subject of ongoing research, but it is plausible that similar pathways involving corner-protonated or edge-protonated intermediates could be at play, particularly in the presence of strong electrophiles. dalalinstitute.com Studies on related systems, such as cyclopropanecarboxylic acid, have explored the mechanisms of ring cleavage, highlighting the complexity of these transformations. nih.gov

Radical Addition and Substitution Reactions on the Cyclopropyl Ring

The cyclopropyl group can also be involved in radical reactions. Radical-mediated processes can lead to the formation of new carbon-carbon bonds and functionalized products. libretexts.org For example, radical cyclization reactions can be initiated on molecules containing a cyclopropyl group, leading to the formation of larger ring systems. libretexts.org In some cases, radical cleavage of an unstable cyclopropane ring can occur to yield a more stabilized radical intermediate. libretexts.org While specific studies on radical addition and substitution directly on the cyclopropyl ring of this compound are not extensively documented in the provided search results, the general principles of radical chemistry suggest that such reactions are feasible. The stability of the resulting radical intermediates would play a crucial role in determining the reaction outcome.

Addition Reactions of this compound

The thiol group of this compound is a potent nucleophile and readily participates in addition reactions, most notably Michael additions to activated unsaturated systems.

Michael Addition Reactions with Activated Alkenes and Alkynes

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene or alkyne. masterorganicchemistry.comyoutube.com The thiolate anion, formed by deprotonation of the thiol, is an excellent "soft" nucleophile for this purpose. youtube.com The reaction of this compound with activated alkenes (Michael acceptors) such as α,β-unsaturated ketones, esters, and nitriles leads to the formation of a new carbon-sulfur bond. masterorganicchemistry.com This reaction is typically base-catalyzed, with the base facilitating the formation of the more nucleophilic thiolate. bham.ac.uk Similarly, thiols can add to activated alkynes, a reaction that has gained prominence in "click chemistry" for its efficiency and selectivity. bham.ac.ukbham.ac.uk

Table 1: Examples of Michael Acceptors for Thiol Addition

Michael AcceptorProduct Type
α,β-Unsaturated Ketoneβ-Thio Ketone
α,β-Unsaturated Esterβ-Thio Ester
α,β-Unsaturated Nitrileβ-Thio Nitrile
Activated AlkyneVinyl Thioether

Mechanistic Investigations of Thiol Addition Reactions, Including Stereochemical Aspects

The mechanism of the Michael addition of thiols involves the nucleophilic attack of the thiolate anion on the β-carbon of the activated alkene, forming a resonance-stabilized enolate intermediate. masterorganicchemistry.comyoutube.comnih.gov This is followed by protonation of the enolate to yield the final product. masterorganicchemistry.comnih.gov The stereochemistry of the thiol addition to alkynes is particularly noteworthy. The addition of a thiolate to an activated alkyne typically proceeds via an anti-addition pathway, leading to the formation of the Z-isomer as the major product. bham.ac.uk However, the stereochemical outcome can be influenced by factors such as the solvent and the nature of the catalyst. bham.ac.uk For example, high dielectric solvents tend to favor the formation of the Z-isomer, while less polar solvents may lead to the E-isomer. bham.ac.uk Kinetic studies on the addition of thiols to acrylamides have shown that the reaction proceeds with a large negative entropy of activation (ΔS‡) and a small enthalpy of activation (ΔH‡), consistent with a rate-limiting nucleophilic attack. nih.gov

Reactions as a Building Block in Complex Molecular Architectures

The versatile reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules, particularly through the formation of thioethers.

Condensation Reactions for Formation of Thioethers and Other Derivatives

This compound can undergo condensation reactions to form thioethers. A common method for thioether synthesis is the reaction of a thiol with an alkyl halide in the presence of a base. This reaction proceeds via an S"N"2 mechanism, where the thiolate anion acts as the nucleophile. Another important application is in the synthesis of 4-pyrimidone-2-thioethers, which are valuable precursors for densely functionalized pyrimidines found in bioactive molecules. nih.gov This is achieved through a one-pot, base- and acid-mediated condensation of an S-alkylisothiourea (which can be conceptually derived from the thiol) with a β-ketoester. nih.gov This method offers good to excellent yields and functional group tolerance under mild conditions. nih.gov The resulting thioether at the 2-position of the pyrimidine (B1678525) ring can serve as a linker or be further modified, for example, by oxidation to a sulfone for subsequent nucleophilic aromatic substitution. nih.gov

Coupling Reactions in Cross-Coupling Methodologies

This compound, as a benzylic thiol, can theoretically participate in various cross-coupling reactions to form new carbon-sulfur (C-S) and carbon-carbon (C-C) bonds. These reactions are pivotal in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. The reactivity of the thiol moiety, however, presents unique challenges, primarily due to the propensity of sulfur to coordinate strongly with and potentially deactivate transition metal catalysts. acs.orgresearchgate.net Consequently, the development of robust catalytic systems is crucial for the effective utilization of thiols in cross-coupling methodologies.

Palladium-catalyzed C-S cross-coupling, often considered a variation of the Buchwald-Hartwig amination, stands as a prominent method for the formation of aryl and benzyl (B1604629) thioethers. nih.govwikipedia.org These reactions typically involve the coupling of a thiol with an aryl or vinyl halide (or pseudohalide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For a substrate like this compound, this would involve the reaction of its corresponding thiolate, formed in situ, with an aryl halide. The choice of ligand is critical to prevent catalyst deactivation and promote efficient catalytic turnover. While traditionally, chelating bisphosphine ligands were favored, recent studies have demonstrated that certain bulky, electron-rich monophosphine ligands can lead to highly effective catalysis even at room temperature. nih.govacs.org

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for C-S bond formation, often exhibiting different reactivity and substrate scope compared to their palladium counterparts. chemrxiv.orgnih.gov Nickel catalysts can be particularly effective for coupling with less reactive electrophiles like aryl chlorides and triflates. chemrxiv.org Furthermore, photoredox-mediated nickel catalysis has been developed for the cross-coupling of thiols with aryl iodides, proceeding through a proposed mechanism involving thiyl radicals and transient Ni(I) species. nih.govacs.org This method is noted for its high chemoselectivity for C-S bond formation over potential C-O and C-N cross-couplings and its tolerance to a wide range of functional groups. nih.gov

Another important class of reactions involving thiols is desulfurative cross-coupling. In these transformations, the thiol group acts as a leaving group, enabling the formation of a new C-C bond at the carbon atom previously attached to the sulfur. This approach is particularly valuable for synthesizing biaryl compounds from aryl thiols and aryl halides. rsc.org Nickel catalysis is commonly employed for this type of reaction, often in the presence of a reducing agent. acs.orgnih.gov For this compound, a desulfurative coupling would lead to the formation of a 4-cyclopropylbenzyl-aryl species.

The direct participation of unprotected thiols in certain cross-coupling reactions, such as the Suzuki-Miyaura reaction, is highly challenging due to catalyst poisoning. acs.orgacs.org To overcome this limitation, the thiol group is often protected prior to the coupling reaction. Various protecting groups have been investigated to mask the thiol functionality during the Suzuki coupling, with subsequent deprotection furnishing the desired thiol-containing product. acs.orgnih.gov

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, does not directly involve the thiol as a coupling partner in the same way as the previously mentioned methods. wikipedia.orgorganic-chemistry.org However, molecules containing both a thiol (or a protected thiol) and a halide or alkyne functionality could undergo Sonogashira coupling to construct more complex structures. mdpi.com

The table below summarizes representative conditions for various cross-coupling reactions involving thiols, which could be applicable to this compound.

Reaction Type Catalyst Ligand Base Solvent Temperature Coupling Partner Reference(s)
Pd-catalyzed C-S CouplingPd(OAc)₂Biaryl monophosphineEt₃NTolueneRoom TempAryl bromide nih.gov
Ni-catalyzed C-S Coupling(Xantphos)Ni(o-tolyl)ClXantphosKOAcTHFRoom TempAryl triflate chemrxiv.org
Photoredox/Ni C-S CouplingNiBr₂·diglyme / Ir-photocatalystdtbbpyCs₂CO₃DMSORoom TempAryl iodide nih.gov
Desulfurative C-C CouplingNiCl₂·glymedppfMgTHFRoom TempAryl bromide rsc.org
Cu-catalyzed C-S CouplingCuIL-prolineK₂CO₃DMF110 °CAryl iodide rsc.org

This table presents generalized conditions and specific outcomes may vary depending on the exact substrates and reagents used.

Mechanistically, palladium-catalyzed C-S coupling is believed to proceed through a catalytic cycle involving:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Formation of a palladium thiolate complex upon reaction with the thiol and base.

Reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst. nih.govnih.gov

For nickel-catalyzed desulfurative couplings, the mechanism is proposed to involve the activation of the C-S bond, potentially leading to the formation of a radical intermediate that then participates in the cross-coupling with the aryl halide. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentipb.pt

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of individual atoms. organicchemistrydata.org

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms present in a molecule, as well as their proximity to one another. The chemical shift (δ) of a proton is influenced by its local electronic environment, with nearby electronegative atoms or unsaturated groups causing a downfield shift to higher ppm values. libretexts.org

In the ¹H NMR spectrum of (4-Cyclopropylphenyl)methanethiol, distinct signals corresponding to the aromatic, benzylic, and cyclopropyl (B3062369) protons are expected. The aromatic protons would appear as multiplets in the typical aromatic region (around 7.0-7.5 ppm). The benzylic methylene (B1212753) protons (CH2SH) would likely present as a singlet or a finely split multiplet, shifted downfield due to the adjacent sulfur atom and the aromatic ring. The protons of the cyclopropyl group would exhibit complex splitting patterns at higher field (lower ppm values), characteristic of this strained ring system. ubc.canih.gov The integration of these signals would confirm the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Splitting Pattern Integration
Aromatic (C₆H₄)~7.0 - 7.3Multiplet4H
Benzylic (CH₂)~3.7Singlet/Doublet2H
Cyclopropyl (CH)~0.8 - 1.2Multiplet1H
Cyclopropyl (CH₂)~0.5 - 0.9Multiplet4H
Thiol (SH)~1.5 - 2.0Singlet (broad)1H

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. magritek.com Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. magritek.com The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal in a molecule. magritek.commdpi.com

For this compound, distinct signals would be observed for the quaternary, methine, and methylene carbons of the aromatic and cyclopropyl groups, as well as the benzylic carbon. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), while the benzylic and cyclopropyl carbons would appear at higher field.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic (quaternary, C-S)~138
Aromatic (quaternary, C-cyclopropyl)~145
Aromatic (CH)~125 - 130
Benzylic (CH₂)~28
Cyclopropyl (CH)~15
Cyclopropyl (CH₂)~10

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysisubc.cayoutube.com

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. wikipedia.orgencyclopedia.pub

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. liverpool.ac.uknih.gov This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For this compound (C10H12S), HRMS would be able to confirm this formula by providing a measured mass that is extremely close to the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidationyoutube.com

Tandem mass spectrometry, also known as MS/MS, is a powerful technique for structural elucidation where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are analyzed. wikipedia.orgencyclopedia.pubnationalmaglab.org This process provides detailed information about the connectivity of the molecule by revealing how it breaks apart under energetic conditions. nationalmaglab.org

In an MS/MS experiment of this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern would likely show characteristic losses. For example, the loss of the thiol group (-SH) or the entire methanethiol (B179389) group (-CH2SH) would be expected. Fragmentation of the cyclopropyl ring and cleavage of the aromatic ring could also occur, providing further structural confirmation. nih.gov The analysis of these fragmentation pathways allows for a detailed reconstruction of the molecule's structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups within this compound by measuring the absorption of infrared radiation by its molecular vibrations. The IR spectrum provides a detailed map of the covalent bonds present in the molecule.

The S-H stretching vibration of the thiol group is one of the most characteristic signals, though it is typically weak. It is expected to appear in the range of 2550-2600 cm⁻¹. Data from related thiol compounds, such as methanethiol, show this S-H stretching mode to be distinct, appearing at lower wavenumbers around 2550 cm⁻¹. researchgate.net

The C-H stretching vibrations are observed in the 2850-3100 cm⁻¹ region and can be subdivided. Aromatic C-H stretches from the benzene (B151609) ring are anticipated above 3000 cm⁻¹. The aliphatic C-H stretches arise from both the methylene (-CH₂) bridge and the cyclopropyl ring. Studies on cyclopropylbenzene (B146485) (CPB) and its derivatives reveal that the C-H stretching modes of the constrained cyclopropyl ring are distinctly blue-shifted, often overlapping with the aromatic C-H region due to ring strain. latrobe.edu.auacs.org The methylene C-H stretches are expected in their typical region, between 2850 and 2960 cm⁻¹.

Vibrations corresponding to the aromatic C=C bonds of the phenyl ring typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is generally weak and falls within the fingerprint region, making it harder to identify definitively. The spectrum is further characterized by various bending and deformation vibrations of the cyclopropyl ring and the substituted benzene ring in the region below 1400 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹) Functional Group / Vibrational Mode Expected Intensity
> 3000 Aromatic C-H Stretch Medium to Weak
~3080 Cyclopropyl C-H Stretch (blue-shifted) Medium
2850 - 2960 Methylene (-CH₂) C-H Stretch Medium
2550 - 2600 Thiol S-H Stretch Weak
1450 - 1600 Aromatic C=C Ring Stretch Strong to Medium
~1020 Cyclopropyl Ring Deformation Medium
650 - 750 C-S Stretch Weak to Medium

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a powerful complement to IR spectroscopy, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. researchgate.net Vibrations that are symmetric and involve less polar bonds are often more intense in Raman spectra, whereas asymmetric and polar functional groups are more prominent in IR spectra.

For this compound, the symmetric "breathing" mode of the p-disubstituted benzene ring is expected to produce a strong and sharp signal in the Raman spectrum. The C-S and S-H stretching vibrations, which are weak in the IR spectrum, can sometimes be more readily observed using Raman spectroscopy.

The C-H stretching vibrations of the cyclopropyl and aromatic rings are also active in the Raman spectrum. The analysis of these complementary spectra allows for a more complete assignment of the molecule's fundamental vibrational modes. mdpi.com The combination of IR and Raman data is critical for a full vibrational analysis, especially for complex structures where band overlap can occur in a single spectroscopic method.

Table 2: Predicted Raman Shifts for this compound

Predicted Raman Shift (cm⁻¹) Functional Group / Vibrational Mode Expected Intensity
> 3000 Aromatic & Cyclopropyl C-H Stretch Strong
2850 - 2960 Methylene (-CH₂) C-H Stretch Medium
2550 - 2600 Thiol S-H Stretch Medium to Weak
~1600 Aromatic C=C Stretch Strong
~1000 Aromatic Ring Breathing (Symmetric) Very Strong
650 - 750 C-S Stretch Medium

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. sigmaaldrich.com The chromophore in this compound is the substituted benzene ring. The interaction of the cyclopropyl and methanethiol groups with the phenyl ring's π-electron system influences the energy of these transitions.

The spectrum is expected to show two main absorption bands characteristic of substituted benzenes, which arise from π → π* transitions. These are the E₂ band (typically around 220 nm) and the B band (around 270 nm). The cyclopropyl group is known to engage in electronic conjugation with the adjacent phenyl ring, which, along with the auxochromic effect of the sulfur-containing substituent, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. acs.orgresearchgate.net

Analysis of related compounds like cyclopropylbenzene has confirmed the presence of a single conformer in the gas phase, with electronic spectra showing distinct vibronic structure. acs.orgresearchgate.net The electronic transitions are sensitive to the conformation and electronic nature of the substituents. The UV-Vis spectrum, therefore, not only confirms the presence of the aromatic system but also provides insight into the electronic interplay between the different parts of the molecule.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Predicted λmax (nm) Electronic Transition Chromophore
~220 - 230 π → π* (E₂ Band) Substituted Benzene Ring
~270 - 280 π → π* (B Band) Substituted Benzene Ring

Computational Chemistry and Theoretical Investigations of 4 Cyclopropylphenyl Methanethiol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. arxiv.orgunige.ch These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the molecule's geometry, energy, and other properties. openaccessjournals.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. aps.orgnih.gov DFT methods are used to determine the equilibrium geometry of (4-Cyclopropylphenyl)methanethiol, which corresponds to the minimum energy conformation on the potential energy surface.

In a typical DFT study, the geometry of the molecule is optimized using a specific functional, such as B3LYP or M06-2X, combined with a basis set, for instance, 6-311+G(d,p). nih.govnih.gov The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles until the lowest energy structure is found. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. nih.gov

The resulting optimized geometry provides precise data on the spatial arrangement of the atoms. For this compound, key parameters would include the C-S and S-H bond lengths of the thiol group, the bond lengths within the phenyl and cyclopropyl (B3062369) rings, and the dihedral angle describing the orientation of the cyclopropyl group relative to the phenyl ring and the -CH₂SH group relative to the plane of the phenyl ring. The total electronic energy of the optimized structure is also a primary output, which can be used to compare the relative stabilities of different conformers or isomers.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

This table presents hypothetical, yet representative, data for the key geometrical parameters of this compound, as would be obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory.

ParameterDescriptionPredicted Value
r(C-S)Bond length of the carbon-sulfur single bond~1.85 Å
r(S-H)Bond length of the sulfur-hydrogen single bond~1.34 Å
r(C_ar-C_ar)Average bond length in the phenyl ring~1.40 Å
r(C_ar-C_alkyl)Bond length between phenyl ring and cyclopropyl group~1.51 Å
r(C_ar-C_methylene)Bond length between phenyl ring and methylene (B1212753) carbon~1.52 Å
∠(C-S-H)Bond angle of the thiol group~96.5°
∠(C_ar-C_ar-C_ar)Average bond angle in the phenyl ring~120.0°
∠(C-C-C)_cycloAverage bond angle in the cyclopropyl ring~60.0°
d(C_ar-C_ar-C-S)Dihedral angle describing thiol group orientationVariable (conformer dependent)

Note: These are estimated values based on standard bond lengths and angles for similar chemical fragments. Actual computational results may vary depending on the level of theory and basis set used.

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. arxiv.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. arxiv.org These methods are valuable for obtaining a highly accurate electronic configuration and for benchmarking DFT results.

A critical aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgru.nl The FMO theory posits that chemical reactions are often governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). msu.eduyoutube.com

For this compound, the HOMO is expected to be primarily localized on the sulfur atom, with its lone pair electrons, and may also have significant contributions from the π-system of the phenyl ring. This indicates that the sulfur atom is the primary site for nucleophilic attack. The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally implies higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

This table outlines the expected characteristics of the frontier orbitals for this compound based on theoretical principles.

OrbitalExpected Energy (Arbitrary Units)Primary Atomic Orbital ContributionImplied Reactivity
LUMO Highπ* orbitals of the phenyl ringSite for nucleophilic attack
HOMO Lowp-orbital of Sulfur (lone pair), π orbitals of the phenyl ringSite for electrophilic attack; electron donation
HOMO-LUMO Gap ΔE-Index of chemical reactivity and kinetic stability

Mechanistic Computational Studies of Chemical Reactions

Beyond static properties, computational chemistry can map the entire pathway of a chemical reaction, providing a detailed mechanistic understanding. nih.gov This involves identifying transition states and intermediates along a reaction coordinate.

Thiols are known to participate in various reactions, notably nucleophilic additions to electrophilic double or triple bonds (e.g., Michael addition). nih.govresearchgate.net Computational methods can model the reaction of this compound (or its conjugate base, the thiolate) with an electrophile. The key to this analysis is locating the transition state (TS) for the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction path. nih.gov

Transition state optimization algorithms are used to find these structures, which are then confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy (ΔE‡ or ΔG‡), which is a critical determinant of the reaction rate. nih.gov Computational studies on analogous systems, like methanethiol (B179389), show that DFT methods can accurately predict these energy barriers for thiol addition reactions. nih.govoup.com

Once a transition state has been identified and verified, the full reaction path can be mapped out. This is often accomplished using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the path of steepest descent from the transition state downhill to the reactants on one side and the products on the other, confirming that the TS correctly connects the intended species. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental spectra. nih.gov

Calculations of vibrational frequencies using DFT are routinely used to predict infrared (IR) spectra. orientjchem.org The calculated frequencies and their corresponding intensities can be compared with experimental IR data to aid in the assignment of spectral bands. For this compound, characteristic vibrational modes such as the S-H stretch, C-S stretch, and various aromatic C-H and C-C vibrations can be identified.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. rsc.orgvdoc.pub Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed within a DFT framework to predict ¹H and ¹³C NMR spectra. These theoretical predictions can be crucial for assigning complex spectra, distinguishing between isomers, and confirming the structure of a synthesized compound.

For electronic spectra, Time-Dependent DFT (TD-DFT) is the method of choice for calculating the energies and intensities of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insight into the electronic structure and the nature of the orbitals involved in the absorption of light.

Table 3: Predicted vs. Expected Spectroscopic Data for this compound

This table provides a comparison of computationally predicted spectroscopic values with generally expected ranges from experimental data for similar functional groups.

SpectroscopyParameterPredicted Value (Computational)Expected Range (Experimental)
IR ν(S-H) stretch~2550-2600 cm⁻¹2550-2600 cm⁻¹
IR ν(C-S) stretch~600-700 cm⁻¹600-770 cm⁻¹
¹H NMR δ(S-H)~1.5-2.0 ppm1.0-2.5 ppm
¹H NMR δ(Ar-H)~7.0-7.4 ppm7.0-7.5 ppm
¹³C NMR δ(Ar-C)~125-140 ppm120-145 ppm
¹³C NMR δ(CH₂-S)~25-35 ppm20-40 ppm

Conformational Analysis and Stereochemical Considerations using Computational Methods

The conformational landscape of this compound is primarily dictated by the rotational freedom around two key single bonds: the bond connecting the methylene group to the phenyl ring and the bond between the methylene carbon and the sulfur atom. Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides a powerful lens to investigate the molecule's preferred three-dimensional structures and the energy barriers that separate them. While direct computational studies on this compound are not extensively available in the public domain, a comprehensive understanding can be built upon the well-studied conformational preferences of the parent molecule, benzyl (B1604629) mercaptan, and by considering the electronic and steric influence of the 4-cyclopropyl substituent.

For benzyl mercaptan, computational and spectroscopic studies have revealed that the molecule predominantly adopts a gauche-gauche (GG) conformation in the gas phase. researchgate.netmdpi.com This conformation is characterized by two key dihedral angles: the Cpara-Cipso-C-S angle (τ1) and the Cipso-C-S-H angle (τ2). In the GG conformer of benzyl mercaptan, the sulfur atom is positioned synclinal to the plane of the phenyl ring, and the thiol hydrogen is oriented towards the aromatic π-system. researchgate.netmdpi.com This orientation is stabilized by a weak intramolecular S-H···π hydrogen bond. researchgate.net

Extrapolating from these findings, the conformational space of this compound is expected to be dominated by similar conformers. The primary dihedral angles defining the conformation are:

τ1 (C4-C1-Cα-S): This angle describes the rotation of the methanethiol group relative to the phenyl ring.

τ2 (C1-Cα-S-H): This angle defines the orientation of the thiol hydrogen.

Computational studies on similar benzylic systems often employ DFT methods such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311++G(d,p)) to accurately model the subtle non-covalent interactions that govern conformational preferences. orientjchem.orgresearchgate.netmdpi.com Such calculations would typically involve a potential energy surface scan by systematically varying the key dihedral angles (τ1 and τ2) to locate energy minima and transition states.

The stereochemical considerations for this compound are straightforward as it is a chiral molecule, with the benzylic carbon not being a stereocenter unless substituted. However, the molecule can exist as a pair of enantiomers if the symmetry is broken, for instance, through isotopic labeling or in a chiral environment. The different conformers themselves can be chiral, and interconversion between them would correspond to movement on the potential energy surface. For instance, the gauche-gauche (GG) conformer of benzyl mercaptan is chiral and exists as a pair of enantiomers that can interconvert. researchgate.netmdpi.com

Based on the established data for benzyl mercaptan, a theoretical model for the low-energy conformers of this compound can be proposed. The primary conformers would be the gauche-gauche (GG), where the thiol hydrogen points towards the ring, and potentially less stable conformers like the anti-gauche (AG) or gauche-anti (GA), where the thiol hydrogen points away from the ring.

Table 1: Theoretically Postulated Conformers of this compound and Their Expected Properties

ConformerDihedral Angle τ1 (C4-C1-Cα-S) (°)Dihedral Angle τ2 (C1-Cα-S-H) (°)Expected Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
gauche-gauche (GG)~ ±74~ ±740 (Global Minimum)Intramolecular S-H···π interaction
anti-gauche (AG)~ 180~ ±60> 1.5Loss of S-H···π interaction
gauche-anti (GA)~ ±60~ 180> 1.5Steric repulsion between H of SH and ortho-H of the ring

Note: The data in this table are extrapolated from computational studies on benzyl mercaptan and represent a theoretical prediction for this compound. The actual values would require specific DFT calculations for this molecule.

Further computational investigations would be necessary to precisely quantify the rotational barriers between these conformers and to fully elucidate the influence of the 4-cyclopropyl substituent on the conformational energy landscape. Such studies could involve the calculation of the potential energy surface, followed by the identification and characterization of all stationary points (minima and transition states). mdpi.com

Applications of this compound in Advanced Materials Science and Catalysis

This compound , a distinct organosulfur compound, is emerging as a molecule of interest in the realms of advanced materials science and catalysis. Its unique structure, which combines an aromatic ring, a cyclopropyl group, and a reactive methanethiol moiety, offers a versatile platform for the development of novel materials and catalytic systems. This article explores the potential applications of this compound, focusing on its role in polymer chemistry, thin film deposition, energy materials, and as a ligand in catalytic frameworks.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing (4-Cyclopropylphenyl)methanethiol is a key area of future research. Traditional methods for creating similar compounds can involve harsh reagents and produce significant waste. mdpi.com Green chemistry principles are guiding the search for better alternatives. snu.ac.kr

Key areas of focus include:

Catalytic Approaches: The use of solid acid catalysts, such as silica (B1680970) alumina, has shown promise in the synthesis of thioethers from alcohols and thiols with high selectivity and yields up to 99%. beilstein-journals.org Exploring similar catalytic systems for the synthesis of this compound could lead to more sustainable processes.

Alternative Reagents: Replacing toxic methyl halides and phosgene (B1210022) with greener alternatives like dimethyl carbonate is a significant step forward in producing arylmethyl ethers. sciforum.net Investigating analogous green reagents for the synthesis of aryl methanethiols is a promising avenue.

Solvent-Free and Mild Conditions: Developing synthetic protocols that operate under solvent-free conditions or in environmentally benign solvents at mild temperatures can significantly reduce the environmental impact of chemical production. beilstein-journals.orgresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, is a fundamental goal of green chemistry. snu.ac.kr

Table 1: Comparison of Synthetic Approaches

Synthetic Approach Advantages Challenges Potential for this compound
Traditional Methods Well-established proceduresOften involve hazardous reagents and produce significant waste. mdpi.comServes as a baseline for improvement.
Catalytic Routes High selectivity, reusability of catalysts, milder reaction conditions. beilstein-journals.orgCatalyst poisoning by sulfur compounds can be an issue. beilstein-journals.orgDevelopment of sulfur-tolerant catalysts is crucial.
Green Reagents Reduced toxicity and environmental impact. sciforum.netMay require new catalytic systems to be effective.High potential for creating a truly sustainable synthesis.
Solvent-Free Synthesis Reduced solvent waste, potential for simplified purification. researchgate.netMay require specialized equipment for handling solid-state reactions.An attractive option for minimizing environmental footprint.

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The reactivity of this compound is influenced by its distinct functional groups: the cyclopropyl (B3062369) ring, the aromatic system, and the thiol group. Future research will delve into understanding and exploiting these features for novel chemical transformations.

Electrophilic Aromatic Substitution: The cyclopropyl group can influence the rate and orientation of electrophilic aromatic substitution reactions on the phenyl ring. numberanalytics.commasterorganicchemistry.com Understanding these effects will enable the selective synthesis of new derivatives.

Thiol-Based Reactions: The thiol group is a versatile functional handle for a variety of reactions, including "click" chemistry, which is known for its efficiency and specificity. sigmaaldrich.com This opens up possibilities for creating complex molecules and materials.

Oxidative Transformations: The oxidation of thiols can lead to a range of products, and recent studies have focused on developing selective oxidation methods. chemrxiv.org For instance, visible-light-mediated silver catalysis can selectively cleave the C-S bond in benzyl (B1604629) thiols to form carbonyl compounds. organic-chemistry.orgacs.org

Radical Reactions: Thiyl radicals, generated from thiols, are valuable intermediates in various synthetic transformations, including addition to unsaturated systems and cross-coupling reactions. acs.org

Advanced Computational Modeling for Complex Reaction Systems and Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the behavior of molecules like this compound. acs.orgresearchgate.net

Applications of computational modeling include:

Reaction Mechanisms: DFT calculations can elucidate the step-by-step mechanisms of reactions, helping to optimize conditions and predict product outcomes. mdpi.comnih.govacs.org

Reactivity Prediction: Computational models can predict the reactivity of different sites within the molecule, guiding the design of selective transformations. chemaxon.com

Material Properties: Molecular dynamics (MD) simulations can be used to predict the conformational behavior and ordering of molecules in self-assembled monolayers (SAMs) on surfaces, which is crucial for designing new materials. acs.org

Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental data, such as NMR spectra, by predicting chemical shifts and other parameters. chemaxon.com

Integration into Emerging Materials Technologies for Next-Generation Applications

The unique properties of this compound make it a promising candidate for incorporation into a variety of advanced materials.

Organosulfur Compounds in Batteries: Organosulfur materials are being explored as cathode materials in next-generation rechargeable batteries, such as lithium-sulfur batteries, due to their high theoretical capacity and structural versatility. rsc.orgacs.orgbohrium.compku.edu.cnresearchgate.net The presence of the cyclopropyl group in this compound could offer unique advantages in terms of stability and electrochemical performance.

Self-Assembled Monolayers (SAMs): Aromatic thiols are known to form well-organized self-assembled monolayers on gold and other metal surfaces. acs.orguh.eduresearchgate.netresearchgate.net These SAMs have applications in areas such as biosensors, electronics, and surface functionalization. The cyclopropyl group could influence the packing and properties of these monolayers.

Functional Polymers: The thiol group provides a convenient point of attachment for incorporating this compound into polymers, leading to materials with tailored properties for various applications. sigmaaldrich.com

Investigation of its Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of non-covalent interactions that govern the organization of molecules into larger, well-defined structures. nih.govresearchgate.net The structural features of this compound make it an intriguing building block for supramolecular assemblies.

Hydrogen Bonding and π-π Stacking: The aromatic ring can participate in π-π stacking interactions, while the thiol group can act as a hydrogen bond donor or acceptor, driving the self-assembly process. uh.edu

Role of the Cyclopropyl Group: The cyclopropyl group is a unique structural motif that can participate in specific non-covalent interactions, including C–H⋯π interactions, which can play a vital role in the stability and structure of supramolecular complexes. rsc.org Its conformational rigidity can also contribute to more favorable binding in biological systems. rsc.org

Host-Guest Chemistry: The molecule could potentially act as a guest within larger host molecules, such as cyclodextrins, leading to the formation of inclusion complexes with altered properties and potential applications in drug delivery or sensing. encyclopedia.pub The cyclopropyl group can be encapsulated within such host cavities. nih.govencyclopedia.pub

Q & A

Q. What are the optimal catalyst design principles for synthesizing (4-Cyclopropylphenyl)methanethiol via methanol thiolation?

  • Methodological Answer : Catalyst design should balance acid-base properties to optimize selectivity and activity. For example, K₂WO₄/alumina catalysts achieve high methanethiol selectivity (~96%) but lower methanol conversion rates (~47%) due to weaker acidic sites. In contrast, KOH or NaOH catalysts exhibit higher activity (53–56% conversion) but reduced selectivity (90–92%) due to stronger basicity . Researchers should use temperature-controlled fixed-bed reactors (360°C) and characterize catalysts via NH₃/CO₂-TPD to quantify acid-base strength .

Q. How can researchers experimentally verify the biological degradation pathways of this compound in methanotrophic systems?

  • Methodological Answer : Use ultracentrifugation to separate soluble and membrane-bound proteins from methanotrophs (e.g., Methylacidiphilum fumariolicum SolV) to localize degradation activity. Batch assays with methanethiol (0.5–5 µM) and OD600 monitoring can quantify degradation rates. Stoichiometric analysis of H₂S production (via colorimetric assays or GC) confirms enzymatic pathways like methanethiol oxidase (MTO). Phylogenetic analysis of mtoX homologs across methanotroph genera (e.g., Methylobacter, Methylococcus) identifies conserved degradation mechanisms .

Advanced Research Questions

Q. How do acid-base properties of catalysts create a trade-off between activity and selectivity in methanethiol synthesis?

  • Methodological Answer : Strong acidic sites (e.g., KOH, NaOH) enhance methanol conversion by facilitating H₂S adsorption but promote dimethyl sulfide byproducts, reducing selectivity. Weakly acidic catalysts (e.g., K₂WO₄) limit side reactions but lower conversion rates. To resolve this, employ alkali metal promoters (e.g., Cs) on γ-Al₂O₃ to moderate acid strength. Kinetic studies at varying temperatures (300–400°C) and DFT modeling of active sites can elucidate adsorption/desorption dynamics .

Q. What experimental strategies address contradictions in methanethiol’s dual role as a substrate and inhibitor in methanotrophs?

  • Methodological Answer : Conduct co-incubation experiments with methane and methanethiol to assess competitive inhibition. Pre-incubate cells with methane to energize metabolic pathways, then introduce methanethiol to quantify inhibition thresholds (e.g., >3 µM). Use pMMO-specific inhibitors (e.g., acetylene) to test enzyme involvement. Metatranscriptomic analysis of mtoX and pmoA expression under varying methanethiol concentrations clarifies regulatory mechanisms .

Q. How can researchers resolve discrepancies in methanethiol’s environmental impact assessments, particularly its role in atmospheric sulfur cycles?

  • Methodological Answer : Combine field measurements (e.g., Arctic/Southern Ocean sampling) with global climate models to quantify methanethiol-DMS interactions. Use satellite-derived aerosol data and isotopic labeling (³⁴S) to track methanethiol oxidation pathways. Laboratory simulations of UV-driven methanethiol degradation can validate its atmospheric lifetime and cloud nucleation potential .

Key Research Recommendations

  • Synthesis : Explore biocatalytic routes (e.g., engineered MTO enzymes) for greener methanethiol production .
  • Degradation : Investigate methanethiol-H₂S feedback loops in volcanic ecosystems using in situ microsensors .
  • Modeling : Integrate microbial degradation kinetics into global sulfur cycle models to refine climate predictions .

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